4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
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Overview
Description
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a ring-closing metathesis reaction using a nitro-Grela catalyst . The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by sulfonylation to attach the sulfonyl group . The final step involves the formation of the pyran-2-one ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the ring-closing metathesis and sulfonylation steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperidine and pyran-2-one rings.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of the piperidine and pyran-2-one rings.
2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one: Another analog with a piperazine ring instead of the piperidine ring.
Uniqueness
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-13-10-15(11-19(21)26-13)27-14-4-6-20(7-5-14)28(22,23)16-2-3-17-18(12-16)25-9-8-24-17/h2-3,10-12,14H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFXDNSSNFQGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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